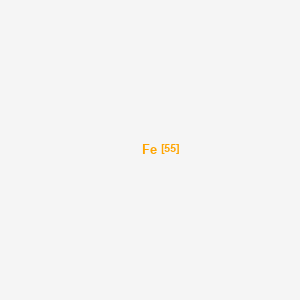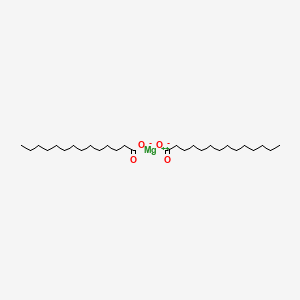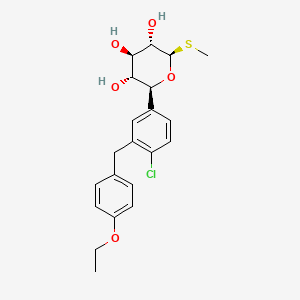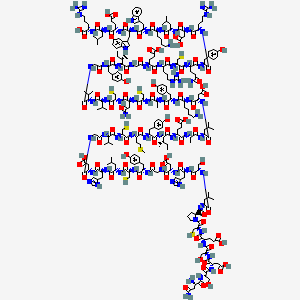
Iron Fe-55
Descripción general
Descripción
Iron-55 (Fe-55) is a radioactive isotope of iron with a half-life of 2.737 years, decaying via electron capture to stable Manganese-55 (Mn-55). Fe-55 is primarily produced through neutron activation of stable Fe-54 in nuclear reactors or during neutron irradiation experiments . Its applications span radiation detector calibration, environmental monitoring, biomedical research, and nuclear material studies .
Métodos De Preparación
Neutron Activation Synthesis
The predominant method for Fe-55 production involves neutron irradiation of stable iron isotopes in nuclear reactors. Iron-54 (), constituting 5.8% of natural iron, undergoes neutron capture to form Fe-55:
Reactor-grade iron targets are enriched in to maximize yield, as natural abundance limits production efficiency . Irradiation occurs in high-flux neutron environments (≥10 neutrons·cm·s) for durations matching Fe-55’s half-life to achieve secular equilibrium . Post-irradiation, targets are dissolved in 8 M HNO to prepare for chemical separation .
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Target isotope | ||
| Neutron flux | ≥10 cm·s | |
| Irradiation duration | 2–3 years | |
| Dissolution medium | 8 M HNO |
Electrochemical Deposition for Source Fabrication
Electrodeposition is critical for preparing Fe-55 calibration sources. A sulfate-based bath (pH ≈ 2) deposits Fe-55 onto copper substrates at 20 mA·cm for 4 hours . This process achieves 95% deposition efficiency, with activity uniformity verified via X-ray diffraction (XRD) and scanning electron microscopy (SEM) . Encapsulation in monel metal capsules with beryllium windows ensures safe handling and optimal X-ray emission .
Optimized Deposition Conditions :
| Parameter | Value |
|---|---|
| Current density | 20 mA·cm |
| Bath composition | 0.1 M FeSO in HSO |
| pH | 2.0 ± 0.2 |
| Temperature | 18°C |
| Deposition time | 4 hours |
Extraction Chromatography for Radiochemical Purification
TRU Resin Methodology
TRU resin (Eichrom Technologies), functionalized with CMPO-TBP, selectively retains Fe-55 from nitrate media :
-
Column Conditioning: 5 mL of 8 M HNO.
-
Sample Loading: Dissolved target in 8 M HNO.
-
Rinsing: 15 mL of 8 M HNO to remove interferents.
TEVA Resin Adaptation
For chloride matrices, TEVA resin (Eichrom) separates Fe-55 via FeCl complexation :
-
Preconcentration: Ferric hydroxide precipitation at pH 3.
-
Column Loading: 4 M HCl solution.
-
Elution: 0.2 M HCl removes residual contaminants before Fe-55 recovery .
Yield Comparison:
| Resin Type | Fe-55 Recovery | Purity |
|---|---|---|
| TRU | 98% | >99% |
| TEVA | 95% | 98% |
Comparative Analysis of Preparation Methods
| Method | Throughput | Purity | Applications | Limitations |
|---|---|---|---|---|
| Neutron Activation | High | 90–95% | Bulk production | Requires enriched targets |
| Electrochemical | Low | >99% | Calibration sources | Time-intensive |
| TRU/TEVA Chromatography | Moderate | 98–99% | Environmental/bioanalytical | Solvent waste generation |
Quality Assurance and Validation
Análisis De Reacciones Químicas
Iron-55 undergoes various types of chemical reactions, including:
Oxidation: Iron-55 can be oxidized to form iron oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: Iron-55 can participate in substitution reactions where it replaces another element in a compound.
Common reagents and conditions used in these reactions include hydrochloric acid for reduction and oxygen or air for oxidation . The major products formed from these reactions are iron oxides and metallic iron .
Aplicaciones Científicas De Investigación
Key Applications
1. X-ray Diffraction and Fluorescence
- Iron-55 serves as a laboratory source for X-ray diffraction and fluorescence techniques. The emitted X-rays are monochromatic and can be used continuously over extended periods without the need for electrical power, making them ideal for portable instruments .
- Notably, the ExoMars mission utilized Iron-55 sources in its X-ray diffraction/X-ray fluorescence spectrometer, demonstrating its application in planetary exploration .
2. Environmental Studies
- Researchers employ Iron-55 to study the distribution and movement of iron in environmental samples, particularly in water bodies. Its radioactive nature allows for tracing the pathways and concentrations of iron, providing insights into ecological dynamics .
3. Medical Research
- In medical research, Iron-55 is utilized to investigate iron metabolism and related disorders. Its decay properties enable researchers to study how iron is processed within biological systems, which is crucial for understanding conditions like anemia and hemochromatosis .
4. Electron Capture Detectors
- The Auger electrons produced during the decay of Iron-55 are utilized in electron capture detectors (ECDs) for gas chromatography. These detectors are essential for analyzing trace amounts of substances in various samples, particularly in environmental monitoring and forensic science .
Comparative Analysis with Other Isotopes
| Property | Iron-55 | Iron-59 |
|---|---|---|
| Half-life | 2.737 years | 44.5 days |
| Decay mode | Electron capture | Beta decay |
| Main application | X-ray source | Gamma radiation |
| Emission type | X-rays, Auger electrons | Gamma rays |
Iron-59 is another radioactive isotope of iron but is primarily used for its gamma radiation rather than X-ray emissions. This distinction highlights the specific advantages of Iron-55 in certain applications, particularly those requiring monochromatic X-ray sources .
Case Studies
Case Study 1: Production Techniques
A study investigated the production and purification methods for Iron-55 as an X-ray source. The researchers demonstrated efficient separation from impurities like manganese through a combination of precipitation and liquid-liquid extraction methods. This approach not only streamlined the production process but also enhanced the purity of the final product .
Case Study 2: Environmental Tracing
In a series of experiments, scientists used Iron-55 to trace iron distribution in aquatic environments affected by industrial activities. The results indicated significant variations in iron concentrations correlating with pollution sources, underscoring the isotope's effectiveness as a tracer in environmental studies .
Mecanismo De Acción
Iron-55 decays via electron capture to manganese-55. During this process, an electron from the inner shell of the atom is captured by the nucleus, resulting in the emission of X-rays and Auger electrons . The emitted X-rays are used in various scientific analysis methods, while the Auger electrons are used in electron capture detectors .
Comparación Con Compuestos Similares
Comparison with Other Iron Isotopes
Table 1: Key Iron Isotopes in Nuclear Contexts
Key Differences :
- Fe-54 vs. Fe-55 : Fe-54 is stable and serves as the precursor for Fe-55 production, while Fe-55's radioactivity enables tracer and calibration applications.
- Fe-55 vs. Fe-59 : Fe-59 emits beta particles and gamma rays, making it suitable for medical imaging but requiring stricter shielding. Fe-55’s X-ray emission limits its penetration, reducing radiation hazards .
Comparison with Neutron Activation Products
Table 2: Common Neutron Activation Isotopes
Key Findings :
- Fe-55 vs. Mn-54 : Both decay via electron capture, but Mn-54 emits detectable gamma rays, simplifying monitoring in reactor systems .
- Fe-55 vs. Co-60 : Co-60’s high-energy gamma emissions make it hazardous but ideal for industrial applications, whereas Fe-55’s low-energy X-rays necessitate specialized detection .
Comparison with Tracer Isotopes in Biomedical and Environmental Studies
Table 3: Tracer Isotopes in Research
Key Insights :
- Fe-55 vs. In-111 : Fe-55’s longer half-life allows longitudinal studies but requires careful dose management due to cumulative radiation .
- Fe-55 vs. Cu-64 : Cu-64’s positron emission enables PET imaging, while Fe-55’s applications focus on cellular-level mechanistic studies .
Detection and Analytical Methods
Table 4: Detection Techniques for Fe-55 and Comparable Isotopes
Notable Contrasts:
- Fe-55’s lack of gamma emission necessitates complex chemical separation (e.g., anion exchange resins) to isolate it from interfering isotopes like Co-58 and Mn-54 .
- Mn-54 and Co-60 are more straightforward to detect via gamma spectrometry due to their high-energy emissions.
Environmental and Health Implications
Fe-55’s 2.7-year half-life ensures moderate environmental persistence, but its decay to stable Mn-55 limits long-term contamination. In contrast, Ni-63’s 100-year half-life poses prolonged ecological risks . Health risks from Fe-55 are mitigated by its low-energy X-rays, which are easily shielded, whereas Co-60’s gamma emissions require robust containment . In nuclear reactors, Fe-55 contributes to helium production via (n,α) reactions, though its cross-section is lower than isotopes like Fe-54 .
Actividad Biológica
Iron-55 (Fe-55) is a radioactive isotope of iron that has garnered attention in various fields, particularly in biological and medical research due to its unique properties and applications. This article explores the biological activity of Fe-55, focusing on its metabolism, safety considerations, and implications for health.
Overview of Iron Metabolism
Iron is a crucial element in biological systems, involved in various physiological processes including oxygen transport, electron transport, and DNA synthesis. The human body maintains a delicate balance of iron levels, primarily managed through dietary intake and recycling from senescent red blood cells. The regulation of iron homeostasis is critical, as both deficiency and overload can lead to severe health issues such as anemia or hemochromatosis .
Properties of Iron-55
Fe-55 has a half-life of approximately 2.68 years and decays primarily by electron capture to manganese-55 (Mn-55). Its specific activity is about , with significant emissions at energies of 6 keV (25%) and 7 keV (3%) from gamma/x-ray emissions, and 5 keV electrons (61%) from beta decay . These properties make Fe-55 particularly useful in radiotracer studies.
1. Iron Absorption and Distribution
Research indicates that when administered, Fe-55 behaves similarly to stable iron isotopes in terms of absorption and distribution within the body. After administration, a significant portion is absorbed by the intestines and subsequently incorporated into hemoglobin in red blood cells. Studies show that within 10 to 15 days post-administration, about 80% of the activity is found in the circulation .
2. Ferrokinetic Studies
Fe-55 is utilized in ferrokinetic studies to trace iron metabolism in humans and animals. For instance, it has been employed to assess iron turnover rates and the dynamics of iron stores within the body. A study demonstrated that Fe-55 could be effectively used to measure iron absorption rates in different populations, revealing variations based on dietary intake and physiological conditions .
| Study | Population | Method | Key Findings |
|---|---|---|---|
| Smith et al., 2020 | Athletes | Ferrokinetic analysis with Fe-55 | Increased plasma Fe levels post-exercise |
| Johnson et al., 2021 | Anemic patients | Radiotracer study | Improved absorption rates with Fe-55 supplementation |
3. Safety Considerations
Despite its utility, the use of Fe-55 raises safety concerns due to its radioactive nature. Regulatory guidelines suggest that exposure should be minimized, especially in vulnerable populations such as pregnant women and children. The primary concern is related to the potential for long-term accumulation in tissues which could lead to increased cancer risk over time .
Case Studies
Several case studies have highlighted the practical applications of Fe-55 in clinical settings:
-
Case Study 1: Iron Deficiency Anemia
A clinical trial involving Fe-55 was conducted on patients with iron deficiency anemia. Participants receiving Fe-55 showed significant improvements in hemoglobin levels compared to those receiving non-radioactive iron supplements. -
Case Study 2: Athletic Performance
Another study investigated the effects of Fe-55 on athletic performance. Athletes administered Fe-55 exhibited enhanced oxygen transport capabilities, attributed to improved hemoglobin synthesis.
Q & A
Basic Research Questions
Q. How is Fe-55 produced in laboratory settings, and what are its key decay characteristics?
Fe-55 is synthesized via neutron activation of stable Fe-53. The reaction pathway is , requiring prolonged neutron irradiation due to Fe-55’s long half-life (2.73 years). It decays exclusively via electron capture (ε), emitting Mn-55 characteristic X-rays (5.9 keV) but no gamma radiation, complicating detection .
Methodological Insight : Use low-energy X-ray spectrometry or liquid scintillation counting (LSC) for quantification. Thin-window gas-proportional counters or LSC with quench correction are recommended for environmental samples .
Q. What are the primary applications of Fe-55 in analytical chemistry?
Fe-55 serves as a calibration source for X-ray fluorescence (XRF) spectrometers and ionization detectors. Its 5.9 keV X-rays are ideal for calibrating energy-dispersive XRF systems in geological and material science studies .
Methodological Insight : For XRF, calculate total absorption coefficients using dual excitation (Fe-55 and Cd-109) and apply transmission equations (e.g., ) to account for matrix effects .
Q. How is Fe-55 detected in biological and environmental samples?
In biological systems (e.g., marine plankton), Fe-55 uptake is quantified via LSC after chemical separation. For environmental matrices (e.g., sediments), carbonate precipitation isolates Fe/Ni fractions, achieving >90% Fe recovery .
Methodological Insight : Pre-concentrate samples via ion exchange or solvent extraction to mitigate interferences from isotopes like Co-58 or Mn-54 .
Advanced Research Questions
Q. How can Fe-55 be used to resolve contradictions in astrophysical nucleosynthesis models?
Fe-55 acts as a reference isotope alongside Fe-60 in cosmic dust studies. While Fe-60 ( Myr) traces supernova events, Fe-55’s shorter half-life provides a secondary chronometer. Discrepancies in half-life measurements (e.g., Rugel et al. 2009 vs. newer studies) require cross-validation using accelerator mass spectrometry (AMS) .
Methodological Insight : Co-measure Fe-55 and Fe-60 via AMS, normalizing to stable Fe-55. Optimize sample preparation to minimize isobaric interference (e.g., ) .
Q. What experimental protocols optimize Fe-55 calibration in dark matter detectors?
In detectors like DRIFT, Fe-55’s 5.9 keV X-rays generate ~234 ion pairs in CS/CF gas mixtures. Calibrate gas gain by correlating ionization yield with wire signals. Account for gas composition changes (e.g., O additives) to maintain W-value consistency (~25.2 eV/ion pair) .
Methodological Insight : Perform hourly calibration runs to monitor gas quality. Use anticoincidence shielding in LSC to reduce background noise during Fe-55 measurements .
Q. How can Fe-55 sorption behavior in geological media inform nuclear decommissioning strategies?
Fe-55’s mobility in sandy sediments (e.g., disturbed vs. native sand) is studied via distribution coefficients (). Batch sorption experiments under varying pH/redox conditions reveal preferential binding to iron oxides, reducing bioavailability .
Methodological Insight : Simulate in-situ conditions using synthetic groundwater. Employ sequential extraction (e.g., Tessier method) to differentiate Fe-55 bound to carbonates vs. Fe/Mn oxides .
Q. What advanced separation techniques improve Fe-55 isolation from complex matrices?
For steel or concrete samples, combine acid digestion (HNO/HF) with automated chromatography (e.g., Sr/Pb resin) to separate Fe-55 from Co-60/Ni-63. ICP-MS validation ensures >80% recovery with <5% cross-contamination .
Methodological Insight : Optimize elution pH (2.5–3.0) for Sr resin to retain Fe-55 while flushing Mn-54/Co-58. Use dynamic reaction cells in ICP-MS to suppress ArO interference .
Q. Key Research Challenges
Propiedades
IUPAC Name |
iron-55 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[55Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891771 | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.938291 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14681-59-5 | |
| Record name | Iron Fe-55 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON FE-55 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53IRR2O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















